

An In-depth Technical Guide to 3-(2-Bromoacetyl)benzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2-Bromoacetyl)benzonitrile

Cat. No.: B122449

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and reactivity of **3-(2-Bromoacetyl)benzonitrile**, a key intermediate in the synthesis of various heterocyclic compounds with potential applications in drug discovery and development.

Core Chemical and Physical Data

3-(2-Bromoacetyl)benzonitrile is a solid organic compound notable for its reactive bromoacetyl group, making it a valuable building block in synthetic chemistry. Its key quantitative properties are summarized below.

Property	Value
Molecular Formula	C ₉ H ₆ BrNO ^{[1][2][3]}
Molecular Weight	224.05 g/mol ^{[1][2][3]}
Melting Point	67-70 °C
Boiling Point	317.7 °C at 760 mmHg
Density	1.56 g/cm ³
CAS Number	50916-55-7 ^{[1][2]}

Experimental Protocols

Detailed methodologies for the synthesis of **3-(2-Bromoacetyl)benzonitrile** and its subsequent use in the formation of a 2-aminothiazole derivative are presented below. These protocols are based on established chemical transformations of analogous compounds.

Protocol 1: Synthesis of **3-(2-Bromoacetyl)benzonitrile**

This protocol describes the synthesis of **3-(2-Bromoacetyl)benzonitrile** via the bromination of 3-acetylbenzonitrile. This method is adapted from the synthesis of the para-isomer, p-cyanophenacyl bromide.[4]

Materials:

- 3-Acetylbenzonitrile
- Bromine (Br_2)
- Anhydrous diethyl ether
- Aluminum chloride (AlCl_3 , catalytic amount)

Procedure:

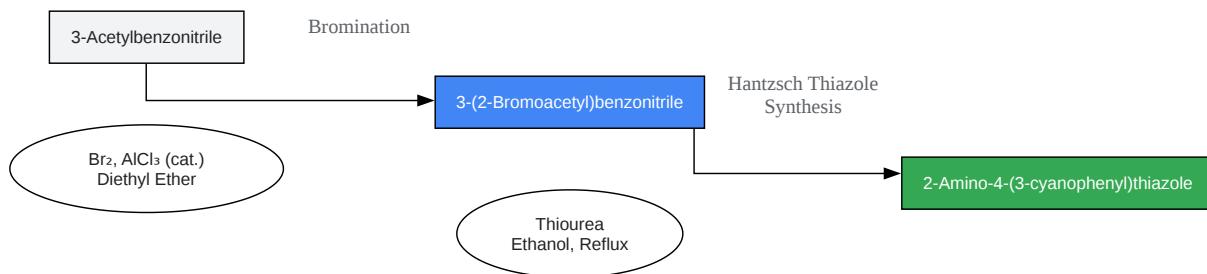
- In a round-bottom flask, dissolve 3-acetylbenzonitrile (100 mmol) in anhydrous diethyl ether (150 ml).
- Add a catalytic amount of aluminum chloride to the solution.
- Cool the flask in an ice bath and add bromine (100 mmol) dropwise with constant stirring.
- After the addition is complete, continue stirring the reaction mixture at room temperature for 30 minutes.
- A precipitate will form. Collect the solid product by filtration.
- Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted bromine.

- Dry the product under vacuum to yield **3-(2-Bromoacetyl)benzonitrile**.

Protocol 2: Synthesis of 2-Amino-4-(3-cyanophenyl)thiazole

This protocol details the Hantzsch thiazole synthesis, reacting **3-(2-Bromoacetyl)benzonitrile** with thiourea to form a 2-aminothiazole derivative. This class of compounds is of significant interest in medicinal chemistry.

Materials:


- **3-(2-Bromoacetyl)benzonitrile**
- Thiourea
- Ethanol

Procedure:

- In a round-bottom flask, dissolve **3-(2-Bromoacetyl)benzonitrile** (10 mmol) in ethanol (50 ml).
- Add an equimolar amount of thiourea (10 mmol) to the solution.
- Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, allow the mixture to cool to room temperature.
- The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
- Collect the solid product by filtration and wash with a small amount of cold ethanol.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 2-amino-4-(3-cyanophenyl)thiazole.

Experimental Workflow and Logical Relationships

The following diagram illustrates the synthetic pathway from the starting material, 3-acetylbenzonitrile, to the final 2-aminothiazole derivative, highlighting the key reagents and intermediate compound.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for 2-amino-4-(3-cyanophenyl)thiazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(2-Bromoacetyl)benzonitrile]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b122449#3-2-bromoacetyl-benzonitrile-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com